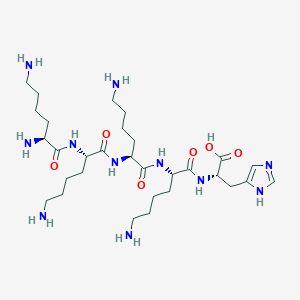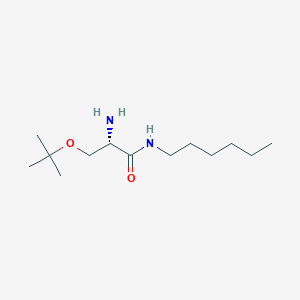
7-Methyl-1,4,10,13-tetrathia-7-azacyclohexadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-1,4,10,13-tetrathia-7-azacyclohexadecane is a macrocyclic compound that belongs to the class of azacrown ethers. These compounds are known for their ability to form stable complexes with various metal ions, making them valuable in a range of scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-1,4,10,13-tetrathia-7-azacyclohexadecane typically involves the cyclization of linear precursors containing sulfur and nitrogen atoms. One common method involves the reaction of 1,4,10,13-tetrathia-7-azacyclohexadecane with methyl iodide under basic conditions to introduce the methyl group at the 7-position. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the sulfur atoms.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Purification is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-1,4,10,13-tetrathia-7-azacyclohexadecane undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to sulfides.
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides can react with the nitrogen atom under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Alkylated derivatives of the compound.
Scientific Research Applications
7-Methyl-1,4,10,13-tetrathia-7-azacyclohexadecane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with biologically relevant metal ions.
Medicine: Explored for its potential in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the development of sensors and catalysts due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-Methyl-1,4,10,13-tetrathia-7-azacyclohexadecane involves its ability to form stable complexes with metal ions. The nitrogen and sulfur atoms in the compound act as donor sites, coordinating with metal ions to form stable chelates. This property is exploited in various applications, including catalysis, where the compound can stabilize transition states and enhance reaction rates.
Comparison with Similar Compounds
Similar Compounds
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Another macrocyclic compound with oxygen atoms instead of sulfur.
1,4,7,10-Tetraazacyclododecane: A similar compound with nitrogen atoms in the macrocyclic ring.
Uniqueness
7-Methyl-1,4,10,13-tetrathia-7-azacyclohexadecane is unique due to the presence of sulfur atoms in its structure, which imparts distinct chemical properties such as higher affinity for certain metal ions and unique redox behavior. This makes it particularly valuable in applications requiring strong and stable metal ion coordination.
Properties
CAS No. |
928844-46-6 |
|---|---|
Molecular Formula |
C12H25NS4 |
Molecular Weight |
311.6 g/mol |
IUPAC Name |
7-methyl-1,4,10,13-tetrathia-7-azacyclohexadecane |
InChI |
InChI=1S/C12H25NS4/c1-13-3-7-16-11-9-14-5-2-6-15-10-12-17-8-4-13/h2-12H2,1H3 |
InChI Key |
FNOBFOVATSSKQX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCSCCSCCCSCCSCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Acetyl-3-[(4-methoxyphenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-one](/img/structure/B14186202.png)
![(1S)-1-(2-Phenylethenyl)-5-oxaspiro[2.5]oct-7-en-4-one](/img/structure/B14186213.png)
diphenyl-lambda~5~-phosphane](/img/structure/B14186218.png)
![9-{[4-(Decyloxy)phenyl]ethynyl}anthracene](/img/structure/B14186220.png)
![(2R)-2-[(8R)-8-[2-(3,4-dimethylphenyl)ethyl]-3-ethyl-1-methoxy-6,8-dihydro-5H-imidazo[1,5-a]pyrazin-7-yl]-N-methyl-2-phenylacetamide](/img/structure/B14186222.png)


![[(2S,3S)-1,3-dinitrohexan-2-yl]benzene](/img/structure/B14186259.png)
![Ethyl 3-[4-(benzyloxy)-1H-indazol-1-yl]propanoate](/img/structure/B14186262.png)

![Benzenemethanamine, N-[2-(phenylmethyl)phenyl]-](/img/structure/B14186271.png)



